An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(2-methylphenyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(2-methylphenyl)phenol
Introduction
2-Methyl-4-(2-methylphenyl)phenol is a biphenyl derivative with a phenolic hydroxyl group and two methyl substituents on its biphenyl scaffold. As a member of the substituted phenol class, its physicochemical properties are of significant interest to researchers, scientists, and drug development professionals. The spatial arrangement of its functional groups and its overall molecular architecture dictate its solubility, acidity, lipophilicity, and ultimately, its behavior in biological and chemical systems. This guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4-(2-methylphenyl)phenol, with a focus on the experimental methodologies for their determination, ensuring a robust understanding for its application in research and development.
Compound Identification and Core Properties
| Property | Value | Source |
| IUPAC Name | 2-methyl-4-(2-methylphenyl)phenol | N/A |
| Molecular Formula | C₁₄H₁₄O | PubChem[1] |
| Molecular Weight | 198.26 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC=CC=C2C)O | PubChem[1] |
| InChIKey | YAIFKUYPOJMOFS-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 3.9 | PubChemLite[1] |
| Melting Point | Not Experimentally Determined | N/A |
| Boiling Point | Not Experimentally Determined | N/A |
| Aqueous Solubility | Not Experimentally Determined | N/A |
| pKa | Not Experimentally Determined | N/A |
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for determining the key physicochemical properties of a solid organic compound like 2-Methyl-4-(2-methylphenyl)phenol. The rationale behind the selection of these methods is to ensure accuracy, reproducibility, and compliance with international standards.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the substance transitions from a solid to a liquid. For a novel compound, this is a fundamental indicator of purity.[2][3]
Methodology: Capillary Melting Point Method
This is the most common and reliable method for determining the melting point of a solid organic compound.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry 2-Methyl-4-(2-methylphenyl)phenol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[5]
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of high purity.[2]
Causality and Self-Validation: A sharp melting point is a self-validating indicator of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[2]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For a solid compound that is stable at elevated temperatures, its boiling point can be determined, although this is less common than for liquids. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7]
Methodology: Capillary Method (Siwoloboff's Method)
This micro-method is suitable for determining the boiling point of small quantities of a substance.[8][9][10]
Protocol:
-
Sample Preparation: A small amount of 2-Methyl-4-(2-methylphenyl)phenol is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a liquid bath (e.g., silicone oil).
-
Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.
-
Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Causality and Self-Validation: This method relies on the principle that at the boiling point, the vapor pressure inside the capillary equals the external pressure. As the liquid cools slightly below the boiling point, the internal pressure drops, and the external pressure forces the liquid into the capillary. This sharp, observable event provides a precise measurement.
Aqueous Solubility
Water solubility is a critical parameter in drug development, influencing absorption and distribution. For a compound with a predicted high logP, like 2-Methyl-4-(2-methylphenyl)phenol, low aqueous solubility is expected.[12] The OECD Guideline 105 for Testing of Chemicals is the standard for determining water solubility.[13][14]
Methodology: Flask Method
This method is suitable for substances with a solubility of 10⁻² g/L or higher.
Protocol:
-
Equilibration: An excess amount of 2-Methyl-4-(2-methylphenyl)phenol is added to a known volume of deionized water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The solubility is reported in g/L or mol/L at the specified temperature.
Causality and Self-Validation: The use of an excess of the solid ensures that a saturated solution is formed. Reaching a plateau in the measured concentration over time confirms that equilibrium has been established.
Caption: Workflow for Aqueous Solubility Determination.
Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. A predicted XlogP of 3.9 suggests that 2-Methyl-4-(2-methylphenyl)phenol is a lipophilic compound. The shake-flask method (OECD Guideline 107) is a standard approach for its experimental determination.[15][16][17][18]
Methodology: Shake-Flask Method
Protocol:
-
Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of 2-Methyl-4-(2-methylphenyl)phenol is dissolved in the n-octanol phase. This solution is then mixed with the water phase in a separatory funnel and shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are separated by allowing them to stand or by centrifugation.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality and Self-Validation: The method's validity is confirmed by ensuring that the total amount of the compound recovered from both phases is consistent with the amount initially added. Performing the experiment with different phase volume ratios can also validate the results.
Acidity Constant (pKa)
The phenolic hydroxyl group of 2-Methyl-4-(2-methylphenyl)phenol is acidic. The pKa is the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations. Potentiometric titration is a highly accurate method for pKa determination.[19][20]
Methodology: Potentiometric Titration
Protocol:
-
Sample Preparation: A solution of 2-Methyl-4-(2-methylphenyl)phenol is prepared in a suitable solvent system, often a co-solvent like methanol-water, to ensure solubility. The ionic strength is kept constant with a background electrolyte (e.g., KCl).[19]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[20]
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[19]
Causality and Self-Validation: The inflection point of the titration curve corresponds to the equivalence point. The pKa is found at the midpoint of the buffer region, where the pH changes most slowly. The shape of the titration curve itself provides a validation of the measurement.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and identity of 2-Methyl-4-(2-methylphenyl)phenol.
-
UV-Vis Spectroscopy: Phenols exhibit characteristic UV absorption bands. The position and intensity of these bands are influenced by substitution on the aromatic rings and the pH of the solution.[21][22][23][24][25] A bathochromic (red) shift is expected upon deprotonation of the phenolic hydroxyl group in a basic solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For biphenyl derivatives, the fragmentation patterns can be complex and are dependent on the position of the substituents.[26][27][28][29][30]
Stability Profile
The stability of a compound under various environmental conditions is crucial for its handling, storage, and formulation. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[31][32][33][34][35]
Methodology: ICH Stability Testing
Protocol:
-
Stress Testing: The solid compound is subjected to extreme conditions (e.g., high temperature, high humidity, light exposure, and oxidative and hydrolytic conditions) to identify potential degradation products and pathways.
-
Accelerated Stability Testing: The compound is stored at elevated temperatures and humidity (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict its long-term stability.[32]
-
Long-Term Stability Testing: The compound is stored under recommended storage conditions (e.g., 25 °C / 60% RH) for an extended period (e.g., 12 months or longer), and its properties are monitored at regular intervals.[32][34]
-
Analysis: At each time point, the compound is analyzed for purity, the appearance of degradation products, and any changes in its physical properties.
Causality and Self-Validation: The use of validated, stability-indicating analytical methods (e.g., HPLC) is critical. These methods must be able to separate the intact compound from any degradation products, thus providing a clear and accurate assessment of its stability over time.
Conclusion
This technical guide has outlined the key physicochemical properties of 2-Methyl-4-(2-methylphenyl)phenol and the standard experimental methodologies for their determination. While experimental data for this specific molecule is sparse in the public domain, the protocols described herein provide a robust framework for its comprehensive characterization. A thorough understanding of these properties is fundamental for any researcher or professional involved in the development and application of this and similar chemical entities.
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